molecular formula C9H11BrN2 B1380234 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1427391-09-0

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1380234
CAS No.: 1427391-09-0
M. Wt: 227.1 g/mol
InChI Key: AQBNWIOESLEWRM-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 g/mol It is characterized by a quinoxaline ring system that is partially saturated and substituted with a bromine atom at the 7th position and a methyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoxaline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used.

Major Products Formed: The major products depend on the type of reaction. For substitution reactions, the products are typically the corresponding substituted quinoxalines. Oxidation and reduction reactions yield oxidized or reduced derivatives of the parent compound.

Scientific Research Applications

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of quinoxaline derivatives with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline core. The bromine and methyl substituents may enhance its binding affinity and specificity towards these targets . Further research is needed to fully understand the pathways involved.

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-bromo-4-methyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-12-5-4-11-8-3-2-7(10)6-9(8)12/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBNWIOESLEWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427391-09-0
Record name 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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